2-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

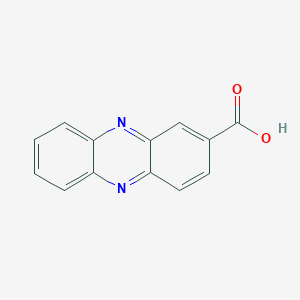

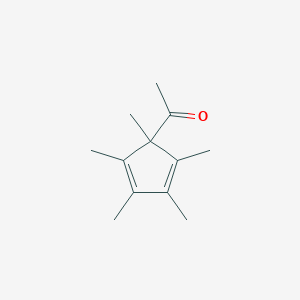

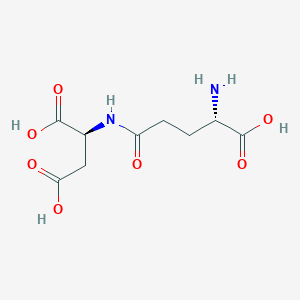

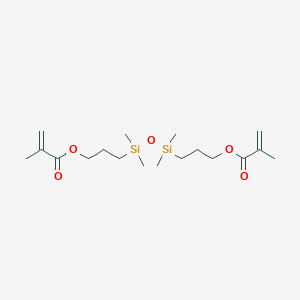

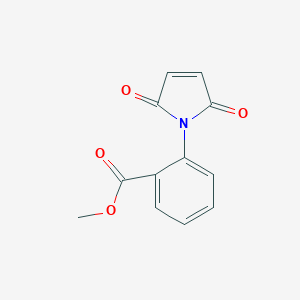

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is a chemical compound that features a pyrrole ring, which is a five-membered heterocycle containing nitrogen. The pyrrole ring in this compound is substituted at the 2-position with a benzoate ester group and is further characterized by the presence of two ketone functionalities at the 2,5-positions within the pyrrole ring, making it a dioxo compound .

Synthesis Analysis

The synthesis of related pyrrole derivatives often involves the use of multifunctional reagents that can introduce various substituents onto the pyrrole ring. For instance, methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate has been used to synthesize derivatives of pyrrole . Similarly, the synthesis of 1,4-disubstituted and 1,4,5-trisubstituted pyrroles can be achieved from reactions involving primary amines and compounds with benzotriazolyl groups . Although the specific synthesis of methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often elucidated using techniques such as X-ray diffraction, which provides information on the crystal structure, and spectroscopic methods like FT-IR, which can be used to identify functional groups . Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT), can also be employed to predict structural parameters and vibrational frequencies . These methods would be applicable to analyze the molecular structure of methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including nucleophilic and electrophilic substitutions . The presence of the dioxo functionality in the compound suggests that it could participate in reactions typical of carbonyl groups, such as condensation reactions or nucleophilic additions. Organotin(IV) complexes have been synthesized using a related pyrrole derivative, indicating the potential for coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be influenced by their substituents. For example, the introduction of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, and reactivity. The excess molar volumes of related compounds like 2-pyrrolidinone have been studied, indicating interactions with various solvents . The antimicrobial activity of some pyrrole derivatives has also been evaluated, showing potential biological applications . These studies provide a basis for understanding the properties of methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate, although specific data on this compound is not provided in the papers.

科学研究应用

有机锡(IV)配合物

2-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)苯甲酸甲酯已被用于合成有机锡(IV)配合物,该配合物在生物研究中具有应用。这些配合物已被合成并表征,了解它们对各种细菌和真菌的潜在毒性,有助于理解它们的生物活性 (Shahid 等人,2005)。

杂环化合物的合成

该化合物在合成各种杂环化合物中发挥作用。例如,它参与了导致形成复杂结构的反应,如四氮三环[7.2.1.02,7]十二-2(7)-烯羧酸酯和羟基-1',3'-二甲基螺[吡咯-2,5'-吡咯[2,3-d]嘧啶]衍生物。这些合成途径对有机化学和药物化学领域做出了重大贡献 (Denislamova 等人,2011)。

苯甲酸酯的合成

它还用于形成苯甲酸酯。烷基 4-氨基苯甲酸酯与马来酸酐的反应产生烷基 4-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)苯甲酸酯,然后通过与仲胺反应转化为 4-(3-二烷基氨基-2,5-二氧代-2,3,4,5-四氢-1H-吡咯-1-基)苯甲酸酯。这些化合物在制药和化工行业具有潜在应用 (Kolyamshin 等人,2007)。

氮杂刚烷的开发

另一个应用涉及氮杂刚烷的开发。1-芳基-3-芳基-4,5-二氧代-4,5-二氢-1H-吡咯-2-羧酸甲酯与取代的 1-甲基-3,4-二氢异喹啉的反应形成取代的苯并[f]吡咯并[2,1-a]异喹啉-9-螺-2'-吡咯。这些化合物在为药物发现和开发创造新的分子结构方面具有潜在应用 (Bannikova 等人,2008)。

安全和危害

The safety information for “methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

属性

IUPAC Name |

methyl 2-(2,5-dioxopyrrol-1-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-17-12(16)8-4-2-3-5-9(8)13-10(14)6-7-11(13)15/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWKOBRYDWGUOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90301614 |

Source

|

| Record name | methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |

CAS RN |

19077-61-3 |

Source

|

| Record name | 19077-61-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。